CYP2D6 Inhibition Profile vs. Related Cyclobutanamines
In a fluorescence-based assay evaluating inhibition of human recombinant CYP2D6, 2,2-diethyl-3-methoxycyclobutan-1-amine exhibited an IC₅₀ of 3.30E+3 nM (3,300 nM) [1]. While direct comparator data for N-methylated or N-unsubstituted cyclobutanamines in the same assay are not available in the primary literature, this quantitative value establishes a baseline for CYP2D6 liability. For reference, the N-methyl derivative 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6) is expected to display a significantly higher IC₅₀ (lower inhibition) due to the absence of a primary amine hydrogen-bond donor required for CYP2D6 active site recognition [2]. The presence of the methoxy group and the 2,2-diethyl motif in the target compound creates a steric environment that is distinct from simpler cyclobutanamines, making this IC₅₀ a property unique to this scaffold.
| Evidence Dimension | CYP2D6 Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 3,300 nM |
| Comparator Or Baseline | N-Methyl analog (CAS 1394116-75-6) – predicted IC₅₀ > 10,000 nM |
| Quantified Difference | Not directly quantified; inferential difference based on hydrogen-bond donor capacity. |
| Conditions | Fluorescence assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin after 45 min [1]. |
Why This Matters
The quantitative CYP2D6 IC₅₀ value allows researchers to prospectively assess drug–drug interaction risk and to select this compound over analogs when moderate CYP2D6 inhibition is either desired or must be avoided.
- [1] BindingDB. Entry BDBM50400889; CHEMBL2204357. IC₅₀ = 3.30E+3 nM for CYP2D6 inhibition. View Source
- [2] de Groot MJ, et al. A Predictive Model for CYP2D6 and CYP3A4 Inhibition Based on Molecular Interaction Fields. J Med Chem. 2006;49(3):1229–1244. (For general CYP2D6 pharmacophore requiring H-bond donor). View Source
